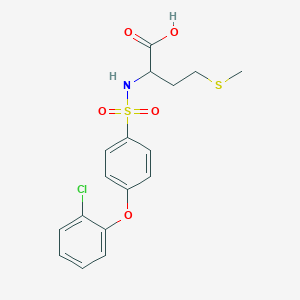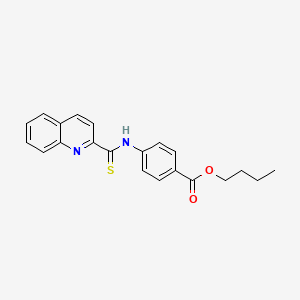![molecular formula C19H13ClN4O2 B2859687 4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide CAS No. 1251613-20-3](/img/structure/B2859687.png)
4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrimidine derivatives are often synthesized through cyclization processes or domino reactions . The synthesis of similar compounds often involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . Pyrimidine derivatives often form hydrogen bonds and aromatic stacking interactions, which could influence the overall structure .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenoxy group could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors and Antioxidant Properties
Pyrido[1,2-a]pyrimidin-4-one derivatives have been explored for their selective aldose reductase inhibitory activity, which is significant in the context of diabetic complications such as neuropathy, retinopathy, and cataracts. These compounds, bearing phenol or catechol moieties, exhibit micromolar to submicromolar range inhibitory potency. Moreover, their structural modifications have revealed insights into pharmacophoric interactions and demonstrated significant antioxidant properties, suggesting potential for therapeutic applications in oxidative stress-related conditions (La Motta et al., 2007).
Fungicidal Activities
2-Benzoyl pyrimidine derivatives have been synthesized and evaluated for their fungicidal activities. These compounds have shown variable effectiveness against different fungi, indicating the influence of structural modifications on their bioactivity. Such studies contribute to the development of new fungicides with improved efficacy and specificity (Lü et al., 2015).
Anti-Inflammatory and Analgesic Agents
Novel pyrimidine derivatives have been identified as potent anti-inflammatory and analgesic agents. These compounds were synthesized through strategic chemical modifications and evaluated for their pharmacological activities, providing valuable leads for the development of new therapeutic agents for treating inflammation and pain (Muralidharan et al., 2019).
Anticancer Agents
The synthesis and biological evaluation of fluorinated pyrimidine derivatives have been conducted, with some compounds showing promising anticancer activities. These studies are instrumental in the ongoing search for new anticancer drugs, highlighting the therapeutic potential of fluorinated pyrimidine compounds in targeting various cancer types (Hosamani et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAOMKZFYLCEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

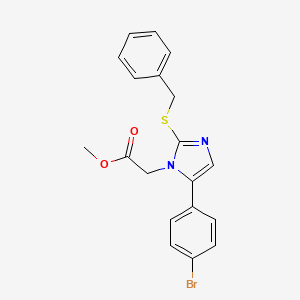
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)

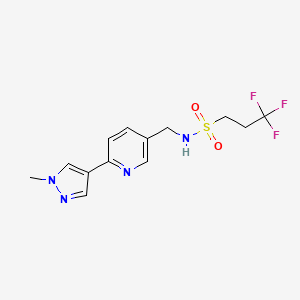

![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)

![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)
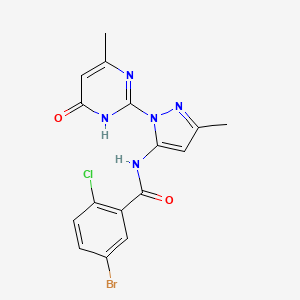
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)
